![molecular formula C32H39Cl2N7O4 B612008 N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide CAS No. 1256152-35-8](/img/structure/B612008.png)
N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FIIN-1, también conocido como inhibidor irreversible de FGFR-1, es un inhibidor potente e irreversible de las quinasas del receptor del factor de crecimiento de fibroblastos (FGFR). Se dirige selectivamente a FGFR1, FGFR2, FGFR3 y FGFR4. La estructura química del compuesto incluye un residuo de acrilamida que forma un enlace covalente con un residuo de cisteína conservado (Cys488 en FGFR1) ubicado en el borde del bucle P .
Mecanismo De Acción
El mecanismo de FIIN-1 implica la unión covalente a las quinasas FGFR, interrumpiendo la autofosforilación y la señalización aguas abajo. Se dirige selectivamente a los FGFR, afectando las vías de proliferación y supervivencia celular.
Análisis Bioquímico
Biochemical Properties
FIIN-1 interacts with FGFRs 1, 2, 3, and 4, as well as Flt1/4 . It binds to these receptors with Kd values of 2.8/6.9/5.4/120 nM and 32/120 nM respectively . The biochemical IC50s of FIIN-1 are 9.2, 6.2, 11.9, and 189 nM against FGFR1/2/3/4, respectively . These interactions inhibit the activity of the FGFRs, thereby affecting various biochemical reactions within the cell.
Cellular Effects
FIIN-1 has significant effects on various types of cells and cellular processes. It inhibits the proliferation of FGF signaling-sensitive cancer cell lines . FIIN-1 also inhibits iFGFR1 autophosphorylation and its downstream Erk1/2 almost completely . This indicates that FIIN-1 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
FIIN-1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It forms a covalent bond with cysteine 486 located in the P loop of the FGFR1 ATP binding site . This binding inhibits the activity of the FGFRs, thereby affecting the downstream signaling pathways.
Temporal Effects in Laboratory Settings
It is known that FIIN-1 has a potent and irreversible inhibitory effect on FGFRs
Metabolic Pathways
FIIN-1 is involved in the FGFR signaling pathway It inhibits the activity of FGFRs, thereby affecting the downstream signaling pathways
Métodos De Preparación
Rutas de Síntesis:: FIIN-1 se puede sintetizar utilizando los siguientes pasos:
Formación de Derivados de Acrilamida: Comience con un derivado de acrilamida, que sirve como la estructura principal.
Funcionalización: Introduzca grupos funcionales específicos para mejorar la afinidad de unión y la selectividad.
Interacción con Cisteína: El grupo acrilamida reacciona con el residuo de cisteína conservado en las quinasas FGFR, formando un enlace covalente.
Reactivos: Precursor de acrilamida, grupos funcionales apropiados y catalizadores.
Solventes: Solventes orgánicos (por ejemplo, dimetilsulfóxido, dimetilformamida).
Temperatura y Tiempo: La reacción generalmente ocurre a temperatura ambiente o a temperaturas ligeramente elevadas durante varias horas.
Producción Industrial:: Si bien FIIN-1 se utiliza principalmente en investigación, los servicios de síntesis personalizada pueden proporcionar cantidades más grandes para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones:: FIIN-1 participa en interacciones covalentes y unión irreversible. Las reacciones clave incluyen:
Formación de Enlaces Covalentes: La acrilamida reacciona con el residuo de cisteína en las quinasas FGFR.
Inhibición: FIIN-1 inhibe la autofosforilación de FGFR y la señalización aguas abajo.
Precursor de Acrilamida: Esencial para formar el grupo acrilamida.
Residuo de Cisteína: La cisteína conservada en las quinasas FGFR.
Buffer de Ensayo de Quinasa: Se utiliza para ensayos de quinasa in vitro.
Productos Principales:: El producto principal es el complejo FIIN-1-FGFR, que inhibe irreversiblemente la actividad de FGFR.
Aplicaciones Científicas De Investigación
FIIN-1 encuentra aplicaciones en varios campos:
Química: Compuesto de herramienta para estudiar los mecanismos de inhibición de las quinasas.
Biología: Investigación de las vías de señalización de FGFR y los efectos aguas abajo.
Medicina: Posible objetivo terapéutico para los cánceres impulsados por FGFR.
Industria: Servicios de síntesis personalizada para el descubrimiento de fármacos.
Comparación Con Compuestos Similares
FIIN-1 destaca por su unión irreversible y selectividad. Los compuestos similares incluyen otros inhibidores de FGFR (por ejemplo, AZD4547, BGJ398), pero la interacción covalente única de FIIN-1 lo diferencia.
Propiedades
IUPAC Name |
N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVFTXQYIYFQBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39Cl2N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does FIIN-1 interact with FGFR2 and what are the downstream effects observed in lung SCC?
A1: While the provided abstracts do not detail the precise binding mechanism of FIIN-1 to FGFR2, they highlight its function as a pan-FGFR inhibitor [, ]. The research indicates that FIIN-1 effectively inhibits the activity of FGFR2, including mutated variants found in lung SCC []. This inhibition was demonstrated by the suppression of anchorage-independent colony formation in NIH-3T3 cells expressing mutated FGFR2 when treated with FIIN-1 []. This suggests that FIIN-1 disrupts the oncogenic signaling pathways downstream of FGFR2, potentially hindering tumor growth and progression.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
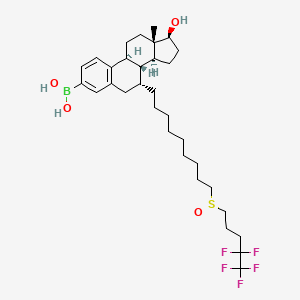
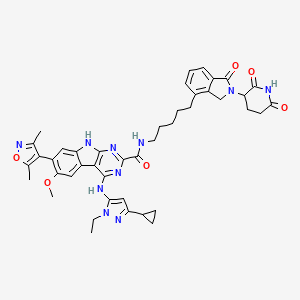


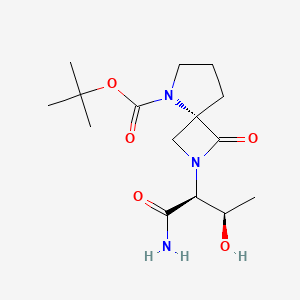

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
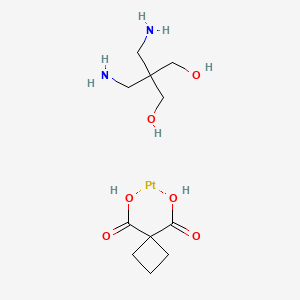
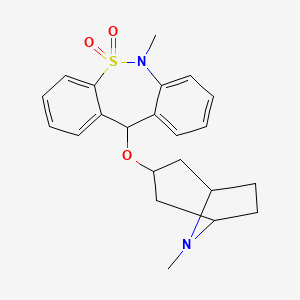
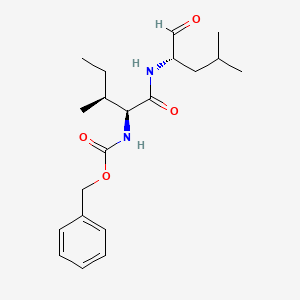
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)
